![molecular formula C15H10ClN3O3S2 B2681972 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide CAS No. 899982-86-6](/img/structure/B2681972.png)
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide
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Description
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies related to cancer and inflammation.
Scientific Research Applications
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules show promising in vitro and in vivo activity against Mycobacterium tuberculosis . Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their potential as anti-TB agents.
- Quorum sensing plays a crucial role in bacterial communication and virulence. Novel compounds that inhibit quorum sensing without being antibiotics are gaining interest. The library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound, could serve as quorum sensing inhibitors .
- Some synthesized compounds exhibit anti-inflammatory activity comparable to the standard drug ibuprofen . These findings suggest potential applications in managing inflammatory conditions .
- While not as potent as selective COX-1 inhibitors, certain derivatives of this compound demonstrate weak COX-1 inhibitory activity. Understanding their structure-activity relationships could guide further drug development .
- Researchers have explored the synthesis and pharmacological evaluation of related compounds. Colorimetric assays revealed COX-1 inhibitory activity, albeit weaker than standard inhibitors. These studies contribute to understanding the compound’s mechanisms .
- The synthesis of benzothiazole derivatives involves various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. Researchers continue to explore these methods for designing novel bioactive compounds .
Anti-Tubercular Activity
Quorum Sensing Inhibition
Anti-Inflammatory Properties
Cyclooxygenase (COX) Inhibition
Biochemical Assays and Mechanism Studies
Heterocyclic Chemistry and Drug Design
properties
IUPAC Name |
2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWONPJBPNSFBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide |
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